proTAME

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

proTAME 是 N-4-甲苯磺酰-L-精氨酸甲酯的细胞渗透性前药形式。它是促进分裂相/环状体复合物 (APC/C) 的抑制剂,APC/C 是细胞周期中至关重要的调节器。 This compound 在细胞内酯酶的作用下转化为 N-4-甲苯磺酰-L-精氨酸甲酯,并且已被证明可以诱导中期细胞周期阻滞,从而导致各种癌细胞系的细胞死亡 .

准备方法

合成路线和反应条件: proTAME 的合成涉及多个步骤,从制备 N-4-甲苯磺酰-L-精氨酸甲酯开始。然后对该化合物进行修饰以创建前药形式 this compound。 反应条件通常涉及使用有机溶剂和特定试剂以实现所需的化学转化 .

工业生产方法: this compound 的工业生产遵循类似的合成路线,但规模扩大以满足商业需求。该过程涉及严格的质量控制措施,以确保最终产品的纯度和功效。 该化合物通常配制在二甲基亚砜 (DMSO) 等溶液中,便于在研究应用中使用 .

化学反应分析

反应类型: proTAME 在细胞内酯酶的作用下发生水解,释放 N-4-甲苯磺酰-L-精氨酸甲酯。 该反应对于其作为 APC/C 抑制剂的生物活性至关重要 .

常用试剂和条件: 水解反应通常在细胞内的生理条件下进行。 不需要额外的试剂,因为细胞内酶促进转化 .

形成的主要产物: this compound 水解形成的主要产物是 N-4-甲苯磺酰-L-精氨酸甲酯,然后对 APC/C 产生抑制效果 .

科学研究应用

Cancer Research Applications

ProTAME's ability to induce apoptosis and inhibit proliferation in various cancer cell lines makes it a valuable tool in cancer research. Notable applications include:

- Multiple Myeloma : this compound has been shown to significantly reduce the viability of multiple myeloma cells in a dose-dependent manner. In studies involving human myeloma cell lines (HMCLs), this compound treatment resulted in IC50 values ranging from 4.8 μM to 12.1 μM . Additionally, primary samples from myeloma patients exhibited similar sensitivity to this compound, with IC50 values varying from 2.8 μM to 20.3 μM.

- Diffuse Large B-Cell Lymphoma : this compound enhances the anti-lymphoma effects of standard chemotherapeutic agents such as doxorubicin and venetoclax. It induces prolonged metaphase arrest and apoptosis by altering gene expression associated with the APC/C pathway . The combination of this compound with these agents has shown promising results in increasing cell death rates among lymphoma cells.

Table 1: Summary of this compound Effects on Cancer Cell Lines

| Cancer Type | Cell Line(s) | IC50 (μM) Range | Observations |

|---|---|---|---|

| Multiple Myeloma | LP-1, RPMI-8226, JJN3 | 4.8 - 12.1 | Dose-dependent viability reduction |

| Diffuse Large B-Cell Lymphoma | DLBCL | Not specified | Enhanced effects when combined with doxorubicin |

Cell Cycle Regulation Studies

This compound is extensively used to investigate cell cycle dynamics and the role of ubiquitin-mediated degradation:

- Mitotic Arrest Studies : Research has demonstrated that this compound induces cohesion fatigue during mitosis, leading to prolonged metaphase arrest . This effect is particularly useful for studying the mechanics of sister chromatid separation and spindle assembly checkpoint activity.

- Oocyte and Embryo Development : this compound's impact on mammalian oocytes has been studied extensively. It prevents anaphase entry in mouse and bovine oocytes, resulting in a dose-dependent metaphase arrest . This application provides insights into reproductive biology and developmental processes.

Table 2: Effects of this compound on Oocyte Development

| Species | Treatment Concentration (μM) | Outcome |

|---|---|---|

| Mouse | 5, 20 | Significant metaphase arrest |

| Bovine | 50, 100 | Complete arrest at higher concentrations |

Drug Development Potential

This compound serves as a lead compound for developing new anticancer therapies due to its ability to enhance the efficacy of existing drugs . Its role as an APC/C inhibitor positions it as a promising candidate for combination therapies aimed at improving patient outcomes in various malignancies.

作用机制

proTAME 通过抑制促进分裂相/环状体复合物 (APC/C) 来发挥作用。APC/C 是一种大型多亚基 E3 泛素连接酶,它调节细胞在有丝分裂过程中从中期到后期的进程。 通过抑制 APC/C,this compound 阻止了关键细胞周期蛋白的降解,导致中期细胞周期阻滞,随后导致细胞死亡 .

This compound 的分子靶标包括激活蛋白 CDH1 和 CDC20,它们对于 APC/C 的激活至关重要。 通过阻断这些激活因子与 APC/C 的结合,this compound 有效地抑制了它的活性 .

相似化合物的比较

proTAME 在抑制 APC/C 和诱导中期细胞周期阻滞方面具有独特性。类似的化合物包括:

TAME (N-4-甲苯磺酰-L-精氨酸甲酯): this compound 的活性形式,它直接抑制 APC/C.

Reversine: 另一种靶向 APC/C 的小分子抑制剂,但作用机制不同.

MG132: 一种蛋白酶体抑制剂,通过阻止其底物的降解间接影响 APC/C.

与这些化合物相比,this compound 的独特之处在于其前药形式,这使其能够更好地渗透细胞,并实现细胞内的靶向递送 .

生物活性

ProTAME (prodrug tosyl-l-arginine methyl ester) is a small molecule that functions as an inhibitor of the anaphase-promoting complex/cyclosome (APC/C), a crucial regulator of the cell cycle. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various cell types, and potential therapeutic applications.

This compound exerts its biological effects primarily by inhibiting the APC/C, which is essential for the transition from metaphase to anaphase during cell division. The APC/C is activated by co-activators such as CDC20 and CDH1, which are critical for the degradation of mitotic cyclins and securing proper chromosome segregation. This compound disrupts this process, leading to cell cycle arrest.

- Inhibition of APC/C : this compound inhibits both CDC20 and CDH1, resulting in prolonged mitotic arrest in various cell types including mammalian oocytes and cancer cells .

1. Cell Cycle Arrest

Studies have demonstrated that this compound induces dose-dependent metaphase arrest in mammalian oocytes and early cleavage embryos. For instance:

- Mouse Oocytes : Treatment with 5 µM and 20 µM concentrations of this compound resulted in nearly complete prevention of anaphase I, indicating effective synchronization in meiosis I .

- Bovine Oocytes : Higher concentrations (50 µM to 100 µM) were necessary to achieve similar effects as seen in mouse oocytes, highlighting species-specific responses to this compound .

2. Apoptosis Induction

This compound has been shown to induce apoptosis in multiple myeloma (MM) cells through a mechanism involving the activation of caspases and cleavage of poly(ADP-ribose) polymerase (PARP). The following findings illustrate this effect:

- IC50 Values : this compound exhibited an IC50 value of approximately 73.6 µM on peripheral blood mononuclear cells (PBMCs), which is significantly higher than its IC50 range for MM cells (3.7–26.3 µM) .

- Caspase Activation : Western blot analyses revealed significant cleavage of caspases 3, 8, and 9 after this compound treatment, indicating activation of apoptotic pathways .

Case Studies and Experimental Data

A comprehensive study examined the effects of this compound on various cancer cell lines:

| Cell Line | IC50 (µM) | Apoptosis Induction | Comments |

|---|---|---|---|

| Peripheral Blood Mononuclear Cells | 73.6 | Moderate | Higher resistance compared to MM cells |

| RPMI-8226 (MM Cells) | 3.7–26.3 | High | Significant PARP cleavage observed |

| HeLa Cells | Varies | Moderate | Cohesion fatigue noted |

The data indicate that this compound selectively induces apoptosis in cancer cells while sparing normal PBMCs at higher concentrations.

Therapeutic Potential

This compound's ability to inhibit APC/C has significant therapeutic implications, especially in oncology:

- Combination Therapies : this compound has been shown to enhance the efficacy of other chemotherapeutic agents such as melphalan in multiple myeloma models .

- Overcoming Drug Resistance : In glioblastoma and diffuse large B-cell lymphoma models, this compound effectively countered resistance mechanisms associated with hyperphosphorylation of CDH1 and other pathways .

属性

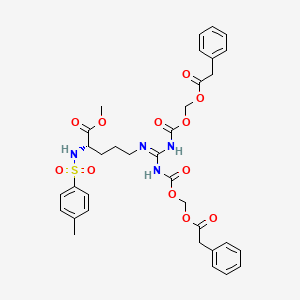

IUPAC Name |

methyl (2S)-5-[bis[(2-phenylacetyl)oxymethoxycarbonylamino]methylideneamino]-2-[(4-methylphenyl)sulfonylamino]pentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38N4O12S/c1-24-15-17-27(18-16-24)51(44,45)38-28(31(41)46-2)14-9-19-35-32(36-33(42)49-22-47-29(39)20-25-10-5-3-6-11-25)37-34(43)50-23-48-30(40)21-26-12-7-4-8-13-26/h3-8,10-13,15-18,28,38H,9,14,19-23H2,1-2H3,(H2,35,36,37,42,43)/t28-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHYOVHULCQSDRZ-NDEPHWFRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(CCCN=C(NC(=O)OCOC(=O)CC2=CC=CC=C2)NC(=O)OCOC(=O)CC3=CC=CC=C3)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCCN=C(NC(=O)OCOC(=O)CC2=CC=CC=C2)NC(=O)OCOC(=O)CC3=CC=CC=C3)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H38N4O12S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

726.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is proTAME, and what is its mechanism of action?

A1: this compound, the prodrug of tosyl-L-arginine methyl ester (TAME), acts as a small-molecule inhibitor of the anaphase-promoting complex/cyclosome (APC/C) [, , , , , , , , , , ]. It prevents the binding of APC/C-activating proteins, Cdc20 and Cdh1, to the APC/C, leading to its inactivation [, ].

Q2: What are the downstream effects of this compound-mediated APC/C inhibition?

A2: Inhibiting APC/C with this compound leads to the accumulation of APC/C substrates like cyclin B1, securin, and anillin [, , , , ]. This accumulation triggers a metaphase arrest, characterized by an inability of cells to transition from metaphase to anaphase during cell division [, , , , ]. Prolonged metaphase arrest subsequently induces apoptosis, a form of programmed cell death [, , , , ].

Q3: Is there information available on the molecular formula, weight, and spectroscopic data of this compound?

A3: While the provided research papers focus on this compound's biological activity and therapeutic potential, they do not delve into detailed structural characterization like molecular formula, weight, or spectroscopic data.

Q4: What is known about the material compatibility and stability of this compound under various conditions?

A4: The research primarily focuses on this compound’s biological effects and doesn't provide specific details on its material compatibility or stability under various conditions.

Q5: Does this compound possess catalytic properties? What are its applications based on its mechanism of action?

A5: this compound acts as an enzyme inhibitor rather than a catalyst. It targets the APC/C, a crucial regulator of the cell cycle. This targeting makes this compound a valuable tool for:

- Investigating the role of APC/C in various cancers: Researchers use this compound to study the importance of APC/C and its co-activators, Cdc20 and Cdh1, in different cancer types like multiple myeloma, osteosarcoma, and glioblastoma [, , , ].

- Developing potential therapeutic strategies: The ability of this compound to induce cell cycle arrest and apoptosis makes it a potential candidate for developing novel cancer therapies [, , , , ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。